REACTION_CXSMILES
|
[C:1]1(=[O:7])[NH:6][CH2:5][CH2:4][CH2:3]C1.P(Cl)(Cl)(Cl)(Cl)Cl.O.[CH:15]([Cl:18])(Cl)[Cl:16]>>[Cl:16][C:15]1([Cl:18])[CH2:3][CH2:4][CH2:5][NH:6][C:1]1=[O:7]
|
Name
|
|
Quantity
|
22.22 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCN1)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The resulting slurry was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 h until the solution
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
was quenched completely
|
Type
|
CUSTOM
|
Details
|
The two layers were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with H2O (3×) and brine (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1(C(NCCC1)=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.63 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |